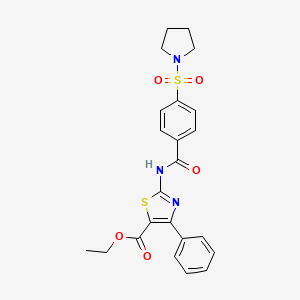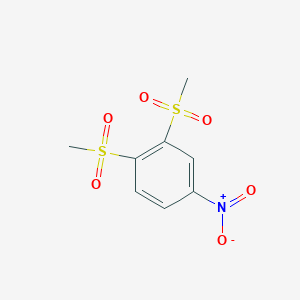![molecular formula C24H20N4O B2738051 3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea CAS No. 2097923-60-7](/img/structure/B2738051.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The compound also contains a urea moiety, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Chemical Reactions Analysis
Bipyridine compounds are known to strongly coordinate with metal centers, which can decrease catalytic activity and yield in reactions . Urea derivatives can undergo a variety of reactions, including decomposition .Applications De Recherche Scientifique
Redox Systems and Electrochemistry
Urea derivatives have been synthesized and evaluated for their potential as two-step redox systems. These compounds, including novel urea derivatives, demonstrate reversible oxidation to radical cations at remarkably constant and negative potentials, with potential applications in electrochemical devices and studies (Weiss & Reichel, 2000).
Hydrogen Bonding and Structural Studies
The complexation-induced unfolding of heterocyclic ureas has been explored, revealing their ability to form multiply hydrogen-bonded complexes. This property is significant for designing molecular recognition systems and self-assembling materials (Corbin et al., 2001).
Synthetic Chemistry and Drug Development
Urea compounds play a crucial role in synthetic chemistry, serving as intermediates for small molecule anticancer drugs and other therapeutic agents. Their synthesis and functional modification are areas of active research, aiming to develop new pharmaceuticals with improved efficacy and safety profiles (Zhang et al., 2019).
Decontamination Applications
Specific urea derivatives have been identified as potential decontaminants for warfare agents like Sulfur Mustard, highlighting their significance in developing protective measures against chemical threats (Bag et al., 2006).
Supramolecular Chemistry and Anion Sensing
Urea derivatives exhibit unique properties in supramolecular chemistry, including anion sensing capabilities. Research has demonstrated their potential in detecting and discriminating between different anions, which could be utilized in environmental monitoring and chemical sensing technologies (Ramdass et al., 2013).
Polymerization Initiators
Urea derivatives of 4-aminopyridine have been evaluated as thermally latent initiators for the anionic ring-opening polymerization of epoxides. This application is particularly relevant in materials science, where controlled polymerization processes are critical for developing advanced polymers with specific properties (Makiuchi et al., 2014).
Propriétés
IUPAC Name |
1-benzhydryl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c29-24(27-21-11-12-22(26-17-21)18-13-15-25-16-14-18)28-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17,23H,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXWSNMPFPVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)


![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)


![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)


